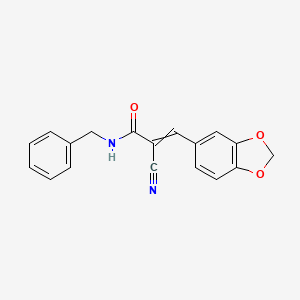

3-(2H-1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

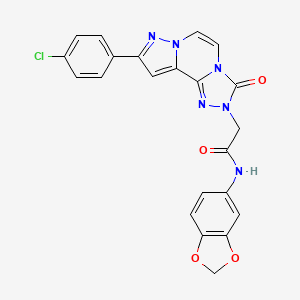

The compound is a complex organic molecule that contains a benzodioxol group (a benzene ring fused with a 1,3-dioxol ring), a benzyl group (a benzene ring attached to a methyl group), and a cyanopropenamide group (a carbon chain with a nitrile and an amide group). It’s worth noting that benzodioxol is a common motif in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxol, benzyl, and cyanopropenamide groups. The benzodioxol group would likely contribute to the compound’s aromaticity, while the cyanopropenamide group could potentially participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The nitrile group in the cyanopropenamide could potentially undergo hydrolysis, reduction, or other reactions. The benzodioxol group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxol group could potentially increase the compound’s lipophilicity, which might affect its solubility and permeability .Applications De Recherche Scientifique

Synthesis and Catalysis

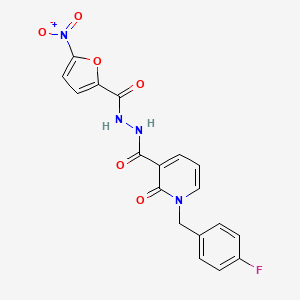

Compounds with structures related to 3-(2H-1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide have been explored for their roles in synthetic chemistry, particularly in catalysis. For example, the use of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes demonstrates the importance of structurally complex ligands in enhancing catalytic activity and enantioselectivity in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012). This area of research highlights the potential for compounds like 3-(2H-1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide to be utilized in the development of new catalytic systems or as ligands in asymmetric synthesis.

Material Science and Sensing Applications

Benzamide derivatives have also found applications in material science and as sensing molecules. For instance, the synthesis and characterization of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions underscore the potential of benzamide-based compounds in environmental monitoring and analytical chemistry (Younes et al., 2020). Such compounds can undergo significant color changes in response to specific analytes, making them useful for the development of novel sensors.

Anticancer Research

The exploration of benzamide derivatives for anticancer applications is a significant area of research. Studies focusing on the synthesis and evaluation of benzamide compounds for their cytotoxic effects against cancer cells offer insights into the therapeutic potential of these molecules. For example, alkylating benzamides with melanoma cytotoxicity have been investigated for targeted drug delivery in melanoma therapy, indicating the utility of benzamide derivatives in designing more effective cancer treatments (Wolf et al., 2004).

Pharmaceutical Chemistry

The synthesis and structural analysis of benzamide derivatives extend to pharmaceutical chemistry, where these compounds are synthesized and characterized for their potential as drug candidates. The anti-fatigue effects of certain benzamide derivatives in animal models highlight the diverse biological activities that can be harnessed for therapeutic purposes (Wu et al., 2014).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

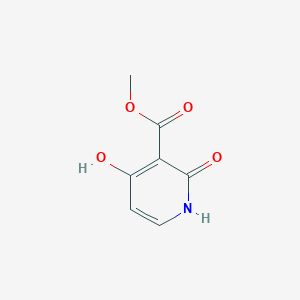

Similar compounds have been reported to targetGlycogen synthase kinase-3 beta (GSK-3β) , a protein kinase involved in various cellular processes such as cell division, apoptosis, and insulin regulation.

Mode of Action

Compounds with similar structures have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

The compound likely affects the cell cycle regulation and apoptosis pathways . By causing cell cycle arrest and inducing apoptosis, the compound can inhibit the proliferation of cancer cells and promote their death.

Pharmacokinetics

The compound’s molecular weight (1761687) and structure suggest it may have good bioavailability

Result of Action

The result of the compound’s action is likely the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This can lead to a decrease in the size and number of cancerous tumors.

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-10-15(18(21)20-11-13-4-2-1-3-5-13)8-14-6-7-16-17(9-14)23-12-22-16/h1-9H,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEFDZQZCSTJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

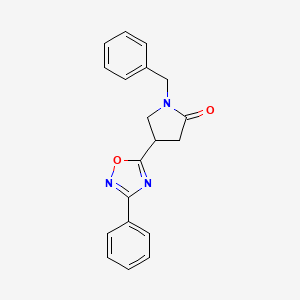

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[benzyl(methyl)carbamoyl]benzoate](/img/structure/B2858882.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2858894.png)

![(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2858898.png)

![5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2858899.png)

![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858901.png)